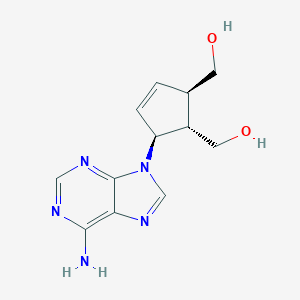
9-(4,5-Bishydroxymethylcyclopent-2-en-1-yl)-9H-adenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4,5-Bishydroxymethylcyclopent-2-en-1-yl)-9H-adenine, commonly known as BHCA, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. BHCA is a purine derivative that is structurally similar to adenine, a nucleobase that is a fundamental component of DNA and RNA.
作用机制
The mechanism of action of BHCA is not fully understood. However, it has been suggested that BHCA may inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell growth and induction of apoptosis. BHCA may also interfere with the metabolism of purine nucleotides, leading to a reduction in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
BHCA has been shown to have several biochemical and physiological effects. In vitro studies have shown that BHCA inhibits the activity of several enzymes involved in DNA replication and repair, including DNA polymerase, topoisomerase, and ribonucleotide reductase. BHCA has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cells.
实验室实验的优点和局限性
One of the advantages of BHCA is its relatively simple synthesis method, which makes it accessible for laboratory experiments. BHCA is also stable under a wide range of conditions, which makes it suitable for use in various assays.
However, one of the limitations of BHCA is its low solubility in water, which can make it difficult to work with in certain experiments. BHCA also has a relatively short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several potential future directions for the study of BHCA. One area of future research could be the development of BHCA-based anticancer drugs. BHCA could also be studied further for its antiviral properties, with the aim of developing new antiviral drugs.
Another potential future direction for the study of BHCA is its use in the development of biosensors. BHCA has been shown to bind to certain proteins, which could be used to detect the presence of these proteins in biological samples.
Conclusion
BHCA is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. Its simple synthesis method, stability, and potential anticancer and antiviral properties make it an attractive candidate for further study. While there are limitations to its use, the potential future directions for the study of BHCA are vast, and it is likely to continue to be an important molecule in scientific research.
合成方法
BHCA can be synthesized by the reaction of adenine with formaldehyde and sodium borohydride. This reaction results in the formation of BHCA, which is a white crystalline powder. The synthesis of BHCA is relatively simple and can be carried out in a laboratory setting.
科学研究应用
BHCA has been studied extensively in scientific research, and its potential applications are vast. One of the most promising applications of BHCA is in the field of cancer research. BHCA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This makes BHCA a potential candidate for the development of anticancer drugs.
BHCA has also been studied for its antiviral properties. It has been shown to inhibit the replication of certain viruses, including HIV-1 and herpes simplex virus type 1. BHCA could potentially be used in the development of antiviral drugs.
属性
CAS 编号 |
142187-88-0 |
|---|---|
产品名称 |
9-(4,5-Bishydroxymethylcyclopent-2-en-1-yl)-9H-adenine |
分子式 |
C12H15N5O2 |
分子量 |
261.28 g/mol |
IUPAC 名称 |
[(1R,4S,5S)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C12H15N5O2/c13-11-10-12(15-5-14-11)17(6-16-10)9-2-1-7(3-18)8(9)4-19/h1-2,5-9,18-19H,3-4H2,(H2,13,14,15)/t7-,8-,9-/m0/s1 |
InChI 键 |
ZGCLIXGLQFSZRB-CIUDSAMLSA-N |
手性 SMILES |
C1=C[C@@H]([C@H]([C@@H]1CO)CO)N2C=NC3=C(N=CN=C32)N |
SMILES |
C1=CC(C(C1CO)CO)N2C=NC3=C(N=CN=C32)N |
规范 SMILES |
C1=CC(C(C1CO)CO)N2C=NC3=C(N=CN=C32)N |
同义词 |
9-(4,5-bishydroxymethylcyclopent-2-en-1-yl)-9H-adenine 9-(c-4,t-5-bishydroxymethylcyclopent-2-en-r-1-yl)-9H-adenine 9-BCA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



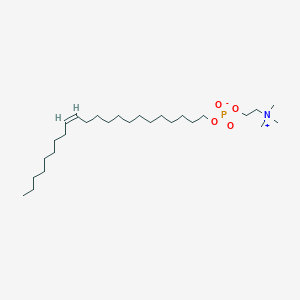

![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)
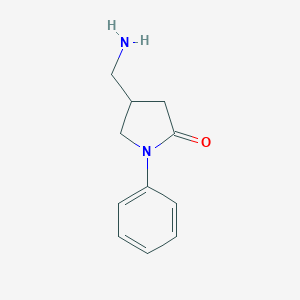
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
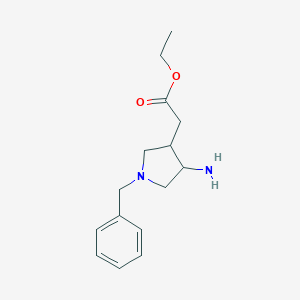
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
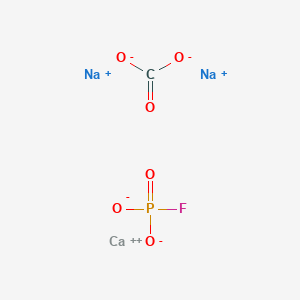
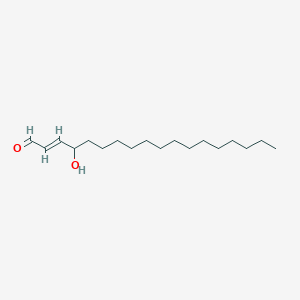
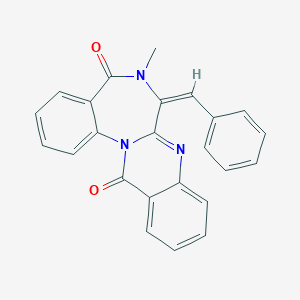
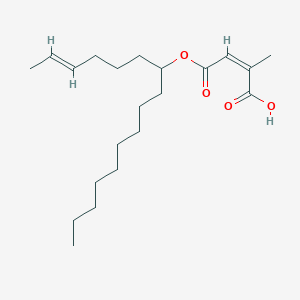
![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)
